
Promonta
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily used in the prophylaxis and chronic treatment of asthma, as well as the relief of symptoms of seasonal allergic rhinitis . Montelukast works by inhibiting the effects of cysteinyl leukotrienes in the airways, which are associated with the pathophysiology of asthma and allergic rhinitis .
准备方法
Synthetic Routes and Reaction Conditions
Montelukast is synthesized through a multi-step process that involves the formation of key intermediates and their subsequent coupling. The synthetic route typically includes the following steps:
Formation of the Quinoline Intermediate: This involves the reaction of 2-chloroquinoline with a Grignard reagent to form the quinoline intermediate.
Coupling with a Benzyl Grignard Reagent: The quinoline intermediate is then coupled with a benzyl Grignard reagent to form the benzylquinoline intermediate.
Formation of the Final Product:
Industrial Production Methods
Industrial production of Montelukast involves optimizing the synthetic route for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Montelukast undergoes several types of chemical reactions, including:
Oxidation: Montelukast can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Montelukast back to its sulfide form.
Substitution: Various substitution reactions can occur at the quinoline and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Montelukast .
科学研究应用
Montelukast has a wide range of scientific research applications:
Chemistry: Used as a model compound to study leukotriene receptor antagonism.
Biology: Investigated for its effects on leukotriene pathways and inflammatory responses.
Medicine: Widely used in clinical trials for asthma and allergic rhinitis treatment.
Industry: Employed in the development of new pharmaceuticals targeting leukotriene receptors.
作用机制
Montelukast exerts its effects by selectively binding to the cysteinyl leukotriene receptor type-1 (CysLT1) in the airways. This binding inhibits the action of cysteinyl leukotrienes, which are mediators of inflammation, bronchoconstriction, and mucus production. By blocking these effects, Montelukast helps to reduce airway inflammation and improve breathing in patients with asthma and allergic rhinitis .
相似化合物的比较
Similar Compounds
Zafirlukast: Another leukotriene receptor antagonist with similar uses in asthma treatment.
Pranlukast: Used in Japan and other countries for asthma and allergic rhinitis.
Uniqueness of Montelukast
Montelukast is unique due to its high selectivity for the CysLT1 receptor and its ability to provide significant bronchodilation with minimal side effects. Its oral bioavailability and once-daily dosing regimen also make it a convenient option for patients .
属性
CAS 编号 |
60706-52-7 |
|---|---|
分子式 |
C19H22N2S |
分子量 |
310.5 g/mol |
IUPAC 名称 |
10-[(1-methylpiperidin-2-yl)methyl]phenothiazine |
InChI |
InChI=1S/C19H22N2S/c1-20-13-7-6-8-15(20)14-21-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)21/h2-5,9-12,15H,6-8,13-14H2,1H3 |
InChI 键 |
SRXWLOLJJPXKDX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCCC1CN2C3=CC=CC=C3SC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)

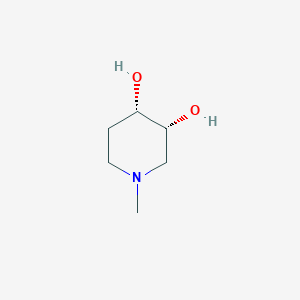
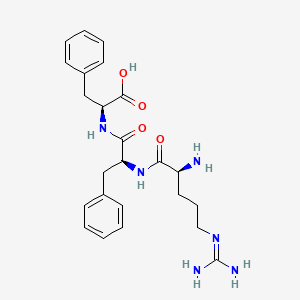

![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)


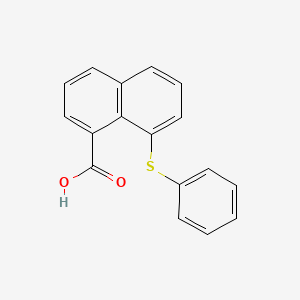
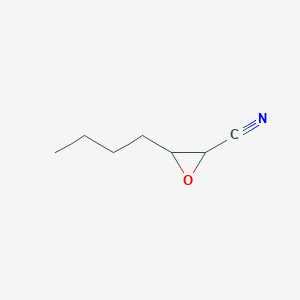
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
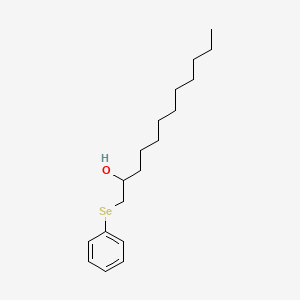
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
